molecular formula C9H5ClOS B1405855 7-Chlorobenzo[b]thiophene-2-carbaldehyde CAS No. 477735-67-4

7-Chlorobenzo[b]thiophene-2-carbaldehyde

Cat. No. B1405855
CAS RN: 477735-67-4
M. Wt: 196.65 g/mol
InChI Key: AMLIAHVNZRIOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Chlorobenzo[b]thiophene-2-carbaldehyde” is an organic compound that belongs to the family of heterocyclic compounds. It contains a thiophene ring with an aldehyde functional group at the 2-carbon position. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene-based analogs have been developed by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . For instance, Mehta et al. developed a new class of 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7, 7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H6Cl2OS. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Chlorobenzo[b]thiophene-2-carbaldehyde and its analogs are synthesized using various chemical processes. Paul and Muthusubramanian (2011) described a method involving Vilsmeier’s reagent treatment of substituted diphenacyl sulfides or disulfides, leading to benzfused 3-chlorothiophene-2-carbaldehydes through a Domino Vilsmeier–Haack reaction/ring closure sequence (Paul & Muthusubramanian, 2011).

  • Dickinson and Iddon (1971) discussed the synthesis of various derivatives from 5-chlorobenzo[b]thiophen using metallation with n-butyl-lithium and subsequent reactions to produce different compounds (Dickinson & Iddon, 1971).

  • Rahman and Scrowston (1984) synthesized this compound from 3-chloro-2-mercaptobenzoic acid and other precursors (Rahman & Scrowston, 1984).

Polymerization and Characterization

  • Al-Hamdan et al. (2021) demonstrated the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst in alcohol solvent, resulting in polymers with specific morphological properties (Al-Hamdan, Al-Falah, & Al-Deri, 2021).

Optical and Physicochemical Properties

  • Bogza et al. (2018) explored the optical properties of 2-functionally substituted thieno[3,2-c]quinolines derived from thiophene-2-carbaldehydes, indicating potential applications as invisible ink dyes due to their fluorescence properties (Bogza et al., 2018).

Reactivity and Stability

  • Salman (1982) investigated the conformational preference in thiophene-2-carbaldehyde, crucial for understanding its reactivity and stability in various solvents (Salman, 1982).

Biological and Pharmacological Applications

  • Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives with potential pharmacological properties, such as antimicrobial and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).

  • Ali et al. (2013) synthesized 4-arylthiophene-2-carbaldehyde compounds and evaluated their biological activities, including antibacterial and anti-inflammatory properties (Ali et al., 2013).

Mechanism of Action

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

7-chloro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLIAHVNZRIOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorobenzo[b]thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Chlorobenzo[b]thiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
7-Chlorobenzo[b]thiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
7-Chlorobenzo[b]thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
7-Chlorobenzo[b]thiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
7-Chlorobenzo[b]thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.